molecular formula C18H18N4OS B2475597 N-[(4-benzyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide CAS No. 392248-04-3

N-[(4-benzyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide

Cat. No.: B2475597
CAS No.: 392248-04-3
M. Wt: 338.43
InChI Key: BRVOOGFXAKHBMV-UHFFFAOYSA-N
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Description

N-[(4-benzyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a benzyl group, and a sulfanylidene moiety, making it a unique and versatile molecule in the field of organic chemistry.

Scientific Research Applications

N-[(4-benzyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.

    Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

The synthesis of N-[(4-benzyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions to form the triazole ring.

    Introduction of the benzyl group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

    Formation of the sulfanylidene moiety:

    Final coupling: The final step involves coupling the triazole intermediate with 3-methylbenzoyl chloride to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N-[(4-benzyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents like sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.

Mechanism of Action

The mechanism of action of N-[(4-benzyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity. The benzyl group and sulfanylidene moiety contribute to the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with nucleic acid synthesis.

Comparison with Similar Compounds

N-[(4-benzyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide can be compared with other triazole derivatives, such as:

    1,2,4-Triazole: A simpler triazole compound with broad-spectrum antifungal activity.

    Fluconazole: A triazole antifungal medication used to treat fungal infections.

    Voriconazole: Another triazole antifungal agent with a broader spectrum of activity compared to fluconazole.

The uniqueness of this compound lies in its specific structural features, such as the benzyl group and sulfanylidene moiety, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-13-6-5-9-15(10-13)17(23)19-11-16-20-21-18(24)22(16)12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVOOGFXAKHBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NNC(=S)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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